molecular formula C22H23N3O6 B2829732 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one CAS No. 896850-61-6

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one

Cat. No.: B2829732
CAS No.: 896850-61-6
M. Wt: 425.441
InChI Key: RUOPXVLKXYGDIK-MOSHPQCFSA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, a nitrobenzylidene moiety, and a piperazine ring substituted with a hydroxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride under acidic conditions.

    Introduction of the Nitrobenzylidene Group: The nitrobenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction using 4-(2-hydroxyethyl)piperazine and a suitable leaving group on the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxy groups.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one may exhibit various bioactivities such as antimicrobial, antiviral, or anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For instance, its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrobenzylidene group could facilitate binding to specific sites, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-nitrophenyl)benzofuran and 2-(3-nitrophenyl)benzofuran share the benzofuran core but differ in their substituents.

    Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 4-(2-hydroxyethyl)piperazine have similar piperazine rings but lack the benzofuran structure.

Uniqueness

What sets (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one apart is its combination of a benzofuran core with a nitrobenzylidene group and a hydroxyethyl-substituted piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c26-11-10-23-6-8-24(9-7-23)14-18-19(27)5-4-17-21(28)20(31-22(17)18)13-15-2-1-3-16(12-15)25(29)30/h1-5,12-13,26-27H,6-11,14H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPXVLKXYGDIK-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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